Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate
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Overview
Description
Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate is a derivative of triazole, a five-membered ring containing three nitrogen atoms . Triazole derivatives have attracted wide interest due to their diverse properties and applications, especially in medicine . They have been found to have antimicrobial, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal activities .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
Triazole derivatives have been investigated as corrosion inhibitors for mild steel in 1.0 M HCl solution . Potentiodynamic polarization experiments indicated that these compounds acted as mixed type inhibitors . Both physical and chemical bonds were involved in the adsorption of these triazole derivatives onto a steel surface .Mechanism of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Safety and Hazards
While specific safety and hazard information for Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate is not available in the retrieved sources, it’s important to handle all chemical substances with appropriate safety measures. For instance, some triazole derivatives may cause skin sensitization and eye irritation .
Future Directions
The future research directions could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . Additionally, further investigation into the diverse biological properties of triazole derivatives could lead to the development of novel therapeutic agents .
properties
IUPAC Name |
ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-2-15-9(14)7-13-6-8(11-12-13)4-3-5-10/h6H,2-5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCWQJFGCLPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate |
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